1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C16H16BrN3O2S and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.01466 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Analgesic Activities : Compounds derived from similar structures have been synthesized and evaluated for their pharmacological properties, including analgesic and antiparkinsonian activities. For example, a series of substituted pyridine derivatives, prepared from 2-chloro-6-ethoxy-4-acetylpyridine, showed promising analgesic and antiparkinsonian effects comparable to known reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Antihypertensive Activity : Further research into dihydropyrimidine compounds has revealed their potential for antihypertensive activity, indicating a broad spectrum of pharmacological applicability for compounds within this structural family (Rana, Kaur, & Kumar, 2004).
Heterocyclic Compound Synthesis
Heterocyclic Derivatives : The synthesis of pyrimidine derivatives featuring thiophene fragments has been explored, utilizing combinations of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions. This method facilitates the creation of 4-(thiophen-2-yl)- and 5-(thiophen-2-yl)-substituted pyrimidines, showcasing the versatility of pyrimidine-based compounds in synthesizing complex heterocyclic structures (Verbitskiy et al., 2012).
Functionalisation and Bioavailability Studies
Functionalisation of Thieno[2,3-d]pyrimidinedione Core : The development of novel 5-carboxamide-6-aryl scaffolds via late-stage functionalisation of the thieno[2,3-d]pyrimidinedione core highlights a strategic approach to enhancing the diversity and potential bioactivity of pyrimidine derivatives. This research underscores the adaptability of pyrimidine cores in drug development, offering insights into the physicochemical properties and bioavailability of these compounds (O'Rourke et al., 2018).
Properties
IUPAC Name |
(5Z)-1-(4-bromophenyl)-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-11-4-6-12(7-5-11)20-15(22)13(14(21)18-16(20)23)10-19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H,18,21,23)/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUQKPMULTWSQT-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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